molecular formula C17H22ClNO B2500931 1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride CAS No. 1636881-76-9

1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride

Cat. No. B2500931
CAS RN: 1636881-76-9
M. Wt: 291.82
InChI Key: FBJRTQKSLCSQGD-UATJXVQHSA-N
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Description

“1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride” is a chemical compound with the CAS number 1636881-76-9 . It is also known as “(3aR,4S,7aR)-4- (m-tolylethynyl)octahydro-1H-indol-4-ol hydrochloride” in English .

Scientific Research Applications

  • Synthesis and Chemical Transformations : The compound's derivatives have been studied for their synthesis and chemical transformations. For example, Beccalli et al. (1994) explored the treatment of 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones, leading to the creation of ethy 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates (Beccalli, Marchesini, & Pilati, 1994).

  • Urease Inhibition : Nazir et al. (2018) investigated the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent in vitro inhibitory potential against the urease enzyme (Nazir et al., 2018).

  • Pharmacological Properties : In 2016, Isakhanyan et al. reported the synthesis of tertiary aminoalkanol hydrochlorides and their biological properties, including potential antitumor activity (Isakhanyan et al., 2016).

  • Molecular Structure Analysis : Lynch et al. (1991) conducted a study on the structure of 18'-epivinblastine, a derivative of the compound, which contributes to understanding its molecular properties (Lynch, Stamford, Magnus, & Davis, 1991).

  • Synthetic Applications in Medicinal Chemistry : The compound's derivatives have been utilized in the synthesis of various molecules with potential therapeutic applications. For instance, Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives with potential biological activity (Rao et al., 2019).

Safety And Hazards

The compound is intended for research and development use only, under the supervision of a technically qualified individual . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

properties

IUPAC Name

(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16;/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3;1H/t15-,16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRTQKSLCSQGD-UATJXVQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,7aR)-4-(m-tolylethynyl)octahydro-1H-indol-4-ol hydrochloride

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